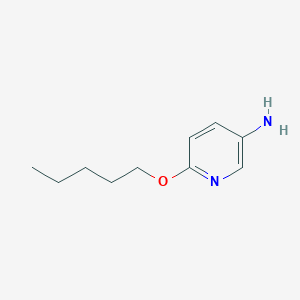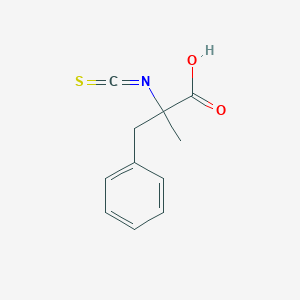
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H11NO2S It is a derivative of phenylpropanoic acid, characterized by the presence of an isothiocyanate group (-N=C=S) attached to the alpha carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid typically involves the reaction of 2-methyl-3-phenylpropanoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-2-methyl-3-phenylpropanoic acid involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: Lacks the isothiocyanate group, making it less reactive.
2-Isothiocyanato-3-phenylpropanoic acid: Similar structure but without the methyl group, affecting its reactivity and properties.
Uniqueness
2-Isothiocyanato-2-methyl-3-phenylpropanoic acid is unique due to the presence of both the isothiocyanate and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-isothiocyanato-2-methyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-11(10(13)14,12-8-15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
OUJNHJPXMCJUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


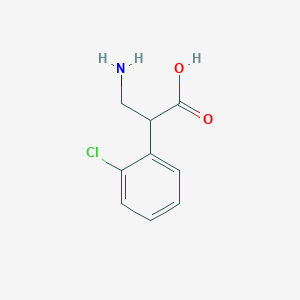

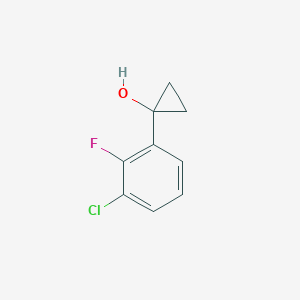

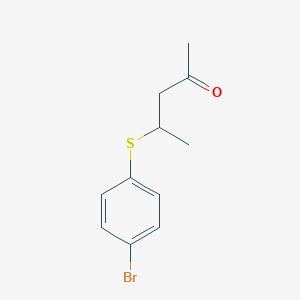
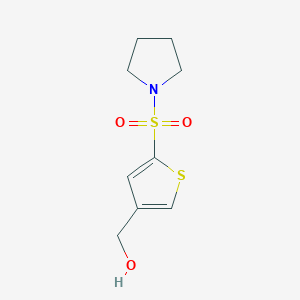
![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)
![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)
